

# N-Benzyl-4-nitroaniline CAS number and molecular formula

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## Compound of Interest

Compound Name: *N-Benzyl-4-nitroaniline*

Cat. No.: *B1293809*

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## Technical Guide: N-Benzyl-4-nitroaniline

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **N-Benzyl-4-nitroaniline**, a synthetic organic compound with applications in materials science and as a precursor in the development of novel chemical entities. This document details its chemical and physical properties, provides an experimental protocol for its synthesis, and summarizes its key spectral characteristics.

## Core Compound Information

**N-Benzyl-4-nitroaniline** is an aromatic amine characterized by a benzyl group and a nitro-substituted phenyl ring linked by a secondary amine. Its chemical identity is established by the following identifiers:

Identifier	Value
CAS Number	14309-92-3
Molecular Formula	$C_{13}H_{12}N_2O_2$
Molecular Weight	228.25 g/mol [1]
IUPAC Name	N-benzyl-4-nitroaniline[1]

## Physicochemical and Spectroscopic Data

The physicochemical properties of **N-Benzyl-4-nitroaniline** are summarized below. This data is crucial for its handling, purification, and characterization.

Property	Value
Melting Point	147 °C
Boiling Point (Predicted)	392.0 ± 25.0 °C
Density (Predicted)	1.258 ± 0.06 g/cm <sup>3</sup>
pKa (Predicted)	0.31 ± 0.20

### Spectroscopic Data Summary:

Technique	Key Data Points
<sup>1</sup> H NMR	Data for the related compound p-Nitroaniline (in DMSO-d <sub>6</sub> ) shows peaks at δ 7.98 (d, J=9 Hz, 2H) and 6.64 (d, J=9 Hz, 2H) ppm.[2]
<sup>13</sup> C NMR	For p-Nitroaniline (in DMSO-d <sub>6</sub> ), characteristic peaks are observed at δ 156.67, 136.63, 127.37, and 113.35 ppm.[2] The carbon atom attached to the nitro group is expected to be significantly downfield.[3]
Infrared (IR) Spectroscopy	For the related 4-nitroaniline, characteristic peaks are observed around 1506 cm <sup>-1</sup> (-N=O functional group) and 1639 cm <sup>-1</sup> (-N-H bending).[4]
Mass Spectrometry	Predicted m/z values for various adducts include [M+H] <sup>+</sup> : 229.09715, [M+Na] <sup>+</sup> : 251.07909, and [M-H] <sup>-</sup> : 227.08259.[5]

## Synthesis of N-Benzyl-4-nitroaniline

Common synthetic strategies for **N-Benzyl-4-nitroaniline** include the alkylation of 4-nitroaniline with a benzylating agent like benzyl chloride, or the reductive amination of 4-nitrobenzaldehyde with benzylamine.[3] An alternative approach is the nitration of N-benzylaniline.[3]

## Experimental Protocol: Nucleophilic Substitution (Adapted)

The following is a generalized experimental protocol for the synthesis of N-substituted anilines, which can be adapted for **N-Benzyl-4-nitroaniline**.

Materials:

- 4-nitroaniline
- Benzyl chloride
- Sodium bicarbonate ( $\text{NaHCO}_3$ ) or another suitable base
- Ethanol or other suitable solvent
- Ethyl acetate
- Brine solution

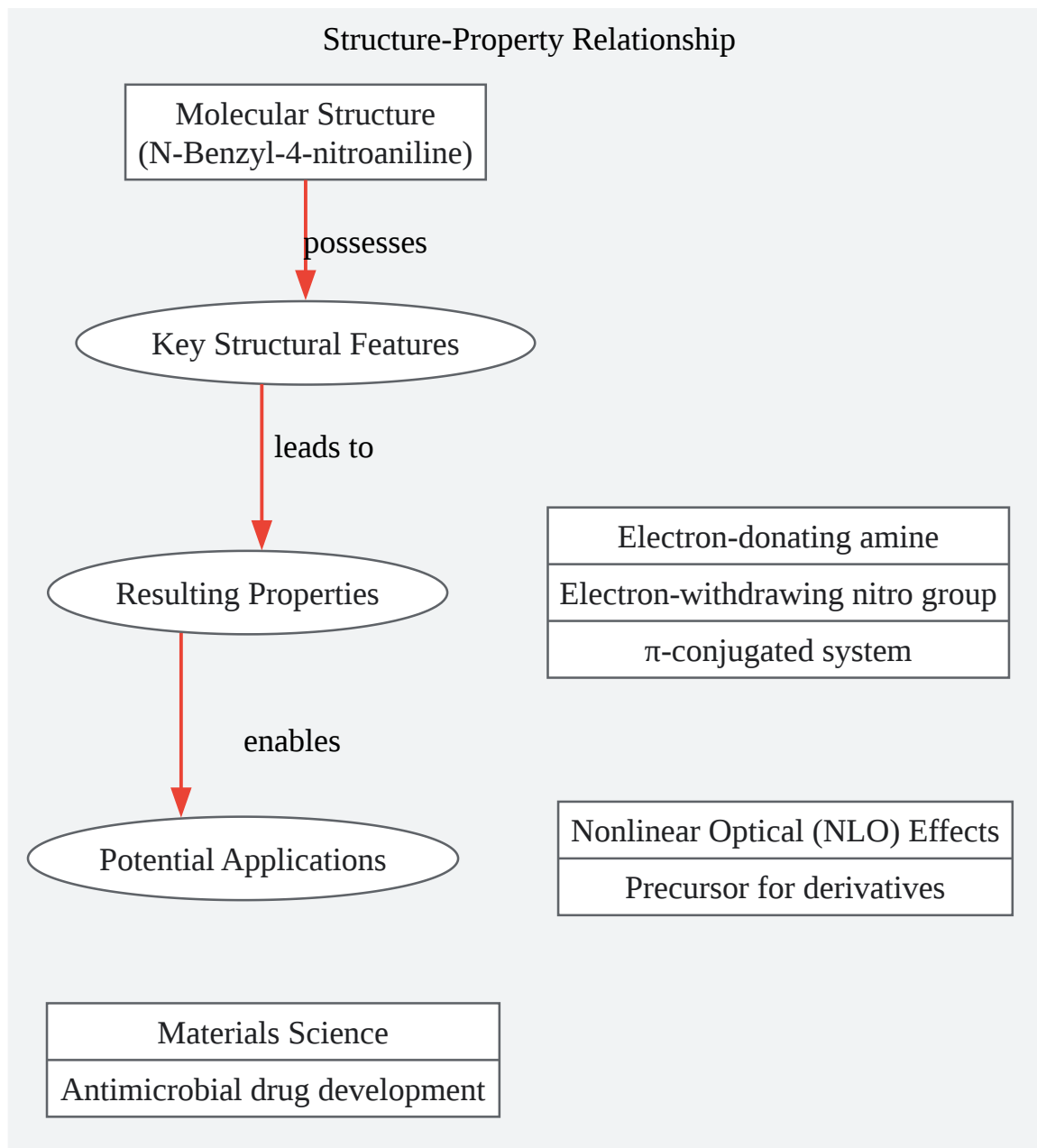
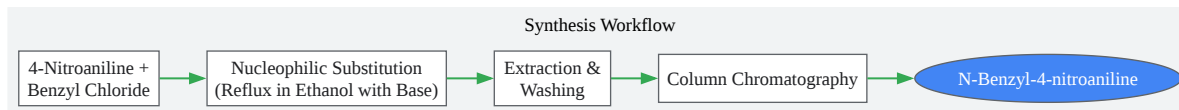
Procedure:

- In a round-bottom flask, dissolve 4-nitroaniline (1 equivalent) and sodium bicarbonate (1.2 equivalents) in ethanol.
- Add benzyl chloride (1.1 equivalents) to the mixture.
- Equip the flask with a reflux condenser and heat the mixture to reflux.
- Monitor the reaction progress using thin-layer chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature.
- Remove the solvent under reduced pressure.

- Partition the residue between ethyl acetate and water.
- Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
- Filter the mixture and concentrate the organic layer in vacuo.
- Purify the crude product by column chromatography on silica gel to yield **N-Benzyl-4-nitroaniline**.

## Structural and Functional Significance

The molecular architecture of **N-Benzyl-4-nitroaniline**, featuring an electron-donating amine bridge between two aromatic systems and a strong electron-withdrawing nitro group, is key to its notable nonlinear optical (NLO) properties.<sup>[3]</sup> While crystallographic data for **N-Benzyl-4-nitroaniline** is not readily available, the related compound N-benzyl-2-methyl-4-nitroaniline crystallizes in a non-centrosymmetric orthorhombic point group (mm2), a prerequisite for second-order NLO effects.<sup>[3]</sup>



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